CYP17A1 Inhibitory Potency: 16-DPA vs. Abiraterone Acetate – The Intermediate vs. the Drug
16-DPA itself is a weak, reversible CYP17A1 inhibitor (IC50 = 1,710–1,890 nM against human testicular 17α-hydroxylase), which is approximately 10,000-fold less potent than abiraterone acetate (IC50 ≈ 0.1–0.3 nM) [1]. This quantitative gap confirms that 16-DPA's procurement value does not lie in direct CYP17 inhibition but rather as the synthetic precursor that installs the pharmacophoric 16-ene required for irreversible CYP17 engagement [2].
| Evidence Dimension | CYP17A1 (17α-hydroxylase) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1,710–1,890 nM (16-DPA) |
| Comparator Or Baseline | Abiraterone acetate: IC50 ≈ 0.1–0.3 nM |
| Quantified Difference | 16-DPA is approximately 10,000-fold less potent than abiraterone acetate. |
| Conditions | Human testicular 17α-hydroxylase assay; data from BindingDB/ChEMBL [1]. |
Why This Matters
A buyer seeking a direct CYP17 inhibitor should not procure 16-DPA; a buyer seeking the validated synthon to build irreversible CYP17 inhibitors with the 16-ene pharmacophore should procure 16-DPA.
- [1] BindingDB Entry BDBM50340426. (2009). 16-Dehydropregnenolone acetate – Inhibition of human testicular 17-alpha-hydroxylase (IC50 = 1,710–1,890 nM). Retrieved from BindingDB. View Source
- [2] Jarman, M., Barrie, S. E., & Llera, J. M. (1998). The 16,17-double bond is needed for irreversible inhibition of human cytochrome P45017α by abiraterone and related steroidal inhibitors. Journal of Medicinal Chemistry, 41(14), 2588–2592. View Source
